molecular formula C12H16O2 B13779936 2-(2-Furylmethylene)heptan-1-al CAS No. 1608084-15-6

2-(2-Furylmethylene)heptan-1-al

Cat. No.: B13779936
CAS No.: 1608084-15-6
M. Wt: 192.25 g/mol
InChI Key: VYGHECBPCQNYIS-PKNBQFBNSA-N
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Description

2-(2-Furylmethylene)heptan-1-al is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol It is characterized by the presence of a furan ring attached to a heptanal chain through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furylmethylene)heptan-1-al typically involves the condensation of furfural with heptanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the furan ring and the heptanal chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furylmethylene)heptan-1-al undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Furylmethylene)heptan-1-al has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furylmethylene)heptan-1-al involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Furylmethylene)heptan-1-al is unique due to its specific structure, which combines a furan ring with a heptanal chain. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

CAS No.

1608084-15-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)heptanal

InChI

InChI=1S/C12H16O2/c1-2-3-4-6-11(10-13)9-12-7-5-8-14-12/h5,7-10H,2-4,6H2,1H3/b11-9+

InChI Key

VYGHECBPCQNYIS-PKNBQFBNSA-N

Isomeric SMILES

CCCCC/C(=C\C1=CC=CO1)/C=O

Canonical SMILES

CCCCCC(=CC1=CC=CO1)C=O

Origin of Product

United States

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